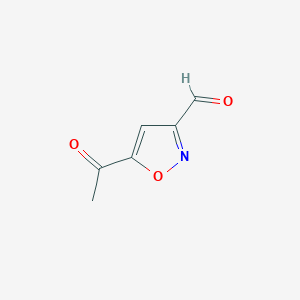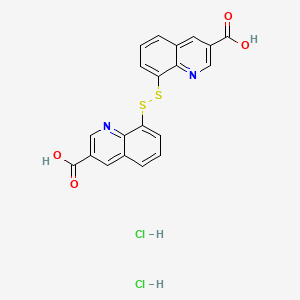
8,8'-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of two quinoline moieties connected via a disulfide bond and carboxylic acid groups at the 3-position of each quinoline ring. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride typically involves the following steps:
Formation of Quinoline-3-carboxylic Acid: The quinoline-3-carboxylic acid can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of Disulfide Bond: The disulfide bond can be introduced by oxidizing thiol groups.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis, purification, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiol groups.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous or organic solvent.
Reduction: Dithiothreitol or other reducing agents in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid or a coupling reagent.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Ester or amide derivatives.
Applications De Recherche Scientifique
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The disulfide bond can undergo redox reactions, affecting cellular redox balance and leading to oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-3-carboxylic acid: A simpler analog without the disulfide bond.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.
Quinoline-2-carboxylic acid: A quinoline derivative with a carboxylic acid group at the 2-position
Uniqueness
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride is unique due to the presence of the disulfide bond, which imparts distinct redox properties and potential for forming complex structures. This compound’s dual quinoline moieties also enhance its biological activity compared to simpler quinoline derivatives .
Propriétés
Formule moléculaire |
C20H14Cl2N2O4S2 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
8-[(3-carboxyquinolin-8-yl)disulfanyl]quinoline-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C20H12N2O4S2.2ClH/c23-19(24)13-7-11-3-1-5-15(17(11)21-9-13)27-28-16-6-2-4-12-8-14(20(25)26)10-22-18(12)16;;/h1-10H,(H,23,24)(H,25,26);2*1H |
Clé InChI |
PTYACCINCUGIAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)O)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


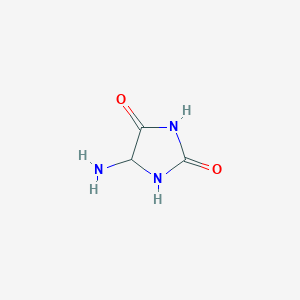
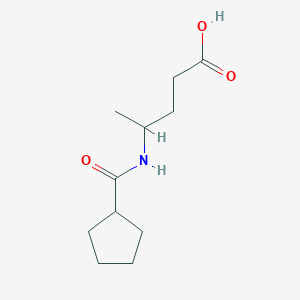
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
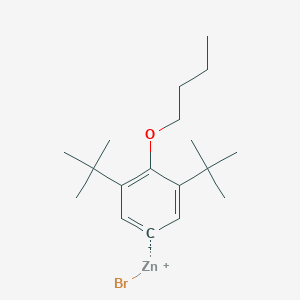
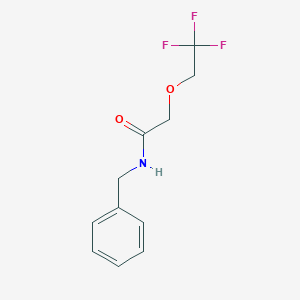
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
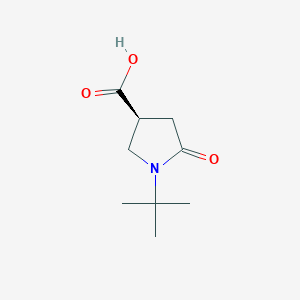
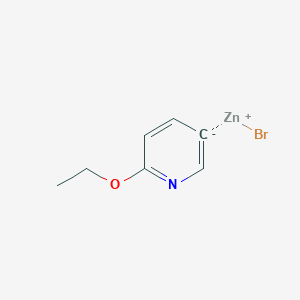
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
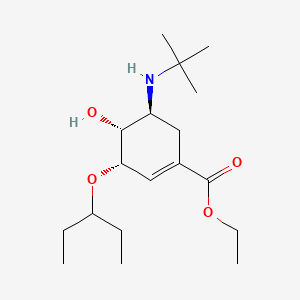
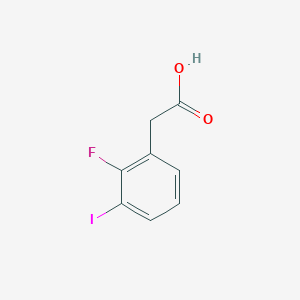
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
